4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a benzoylamino group, a chloro and fluoro substituent on the benzene ring, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Intermediate: The reaction between 4-chloro-2-fluorobenzoyl chloride and an amine to form the benzoylamino intermediate.
Pyrrole Ring Formation: The cyclization of the intermediate with a suitable reagent to form the pyrrole ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-fluoro-benzoylamino)-1H-pyrrole-2-carboxylic acid
- 4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-3-carboxylic acid
- 4-(4-Chloro-2-fluoro-benzoylamino)-1-ethyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-(4-Chloro-2-fluoro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-chloro-2-fluorobenzoyl)amino]-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3/c1-17-6-8(5-11(17)13(19)20)16-12(18)9-3-2-7(14)4-10(9)15/h2-6H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFMJQFZMNYHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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